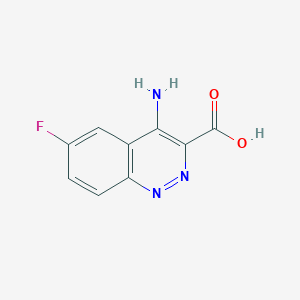

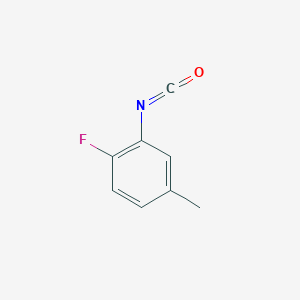

4-Fluoro-2-nitrophenyl isocyanate

Vue d'ensemble

Description

Synthesis Analysis

- Multireactive Building Blocks : Compounds like 4-Chloro-2-fluoro-5-nitrobenzoic acid have been identified as multireactive building blocks for heterocyclic oriented synthesis, leading to various nitrogenous cycles (Křupková, Funk, Soural, & Hlaváč, 2013).

Molecular Structure Analysis

- Vibrational Spectra Analysis : Studies on compounds like 2-methyl-3-nitrophenyl isocyanate and 4-methyl-2-nitrophenyl isocyanate, which are structurally related, involve vibrational spectra analysis, revealing insights into their molecular structure (Tonannavar, Prasannakumar, Savanur, & Yenagi, 2012).

Chemical Reactions and Properties

- Reactivity with Urethanes : Isocyanates like 4,4′-methylenebis(phenyl isocyanate) react with urethanes under certain conditions, leading to the formation of allophanates, providing insights into the reactivity of similar isocyanates (Lapprand, Boisson, Delolme, Méchin, & Pascault, 2005).

Physical Properties Analysis

- Crystal Structure : The crystal structure of compounds like (E)-1-[2,2-dichloro-1-(4-nitrophenyl)ethenyl]-2-(4-fluorophenyl)diazene can provide insights into the physical properties of structurally similar compounds (Atioğlu, Akkurt, Shikhaliyev, Suleymanova, Bagirova, & Toze, 2019).

Chemical Properties Analysis

- Nitrophenyl Derivatives : The study of nitrophenyl derivatives, such as in pyrrole 2,5-diamides, offers insights into the chemical properties, including anion binding and color change signaled deprotonation, which may be relevant to the analysis of 4-Fluoro-2-nitrophenyl isocyanate (Camiolo, Gale, Hursthouse, & Light, 2003).

Applications De Recherche Scientifique

Vibrational and DFT Analysis

Vibrational spectra and density functional theory (DFT) analyses of compounds structurally related to 4-fluoro-2-nitrophenyl isocyanate, such as 2-methyl-3-nitrophenyl isocyanate and 4-methyl-2-nitrophenyl isocyanate, have been explored. These studies provide insights into the conformational behaviors and vibrational structures of the molecules, highlighting the influence of substituents on phenyl ring strain and the molecular properties of isocyanates (Tonannavar et al., 2012).

Monitoring Airborne Isocyanates

4-Nitro-7-piperazino-2,1,3-benzoxadiazole (NBDPZ) has been presented as a novel reagent for determining mono- and diisocyanates in air samples, showing potential for increased selectivity and sensitivity in monitoring environments exposed to isocyanates (Vogel & Karst, 2002).

Reactivity with Urethanes

Research on the reactivity of isocyanates with urethanes under high temperatures has been conducted to understand conditions for allophanate formation, crucial for applications in polymer chemistry and materials science (Lapprand et al., 2005).

Preparation of N-alkylcarbamates

A study on the preparation of 4-nitrophenyl N-methylcarbamate, a safer alternative to highly toxic methyl isocyanate, demonstrates the utility of 4-fluoro-2-nitrophenyl isocyanate and related compounds in synthesizing less hazardous materials for industrial and pharmaceutical applications (Peterson et al., 2006).

Li-ion Battery Performance Improvement

Aromatic isocyanates, including 4-fluorophenyl isocyanate, have been used to enhance the performance of Li-ion batteries. Their addition to electrolytes effectively reduces initial irreversible capacities and increases cycleability, illustrating potential applications in energy storage technologies (Zhang, 2006).

Versatile Convertible Isocyanides

2-Nitrophenyl isocyanide, related to 4-fluoro-2-nitrophenyl isocyanate, has been identified as a convertible isocyanide, demonstrating its applicability in efficient syntheses of complex molecules like the gamma-lactam beta-lactone bicycle, which has implications in pharmaceutical development (Gilley & Kobayashi, 2008).

Safety and Hazards

4-Fluoro-2-nitrophenyl isocyanate is considered hazardous. It is advised to avoid ingestion, inhalation, and contact with skin and eyes . Personal protective equipment, including face protection, is recommended when handling this chemical .

Relevant Papers Unfortunately, specific papers related to 4-Fluoro-2-nitrophenyl isocyanate were not found in the search results .

Mécanisme D'action

Target of Action

This compound is often used as a building block in organic synthesis , suggesting that it may interact with a wide range of molecular targets depending on the specific reaction conditions and the presence of other reactants.

Action Environment

The action, efficacy, and stability of 4-Fluoro-2-nitrophenyl isocyanate can be influenced by various environmental factors. For instance, it is known to be moisture sensitive , which means its reactivity and stability could be affected by humidity. Other factors such as temperature, pH, and the presence of other chemicals could also potentially influence its behavior.

Propriétés

IUPAC Name |

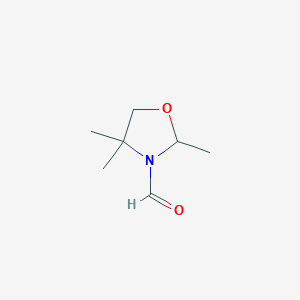

4-fluoro-1-isocyanato-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FN2O3/c8-5-1-2-6(9-4-11)7(3-5)10(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPNERLQTDSECZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369876 | |

| Record name | 4-Fluoro-2-nitrophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-nitrophenyl isocyanate | |

CAS RN |

190774-51-7 | |

| Record name | 4-Fluoro-2-nitrophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-2-nitrophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![20-Ethyl-6,7-difluoro-20-hydroxy-17-oxa-3,13-diazapentacyclo[11.9.0.02,11.04,9.015,21]docosa-1(22),2(11),3,5,7,9,15(21)-heptaene-14,18-dione](/img/structure/B69820.png)

![Ethyl 3-(ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B69835.png)